molecular formula C4H6I2O2 B14088510 Propanoic acid, 3-iodo-2-(iodomethyl)- CAS No. 50891-94-6

Propanoic acid, 3-iodo-2-(iodomethyl)-

Cat. No.: B14088510
CAS No.: 50891-94-6
M. Wt: 339.90 g/mol
InChI Key: XISHEEFEKPJZAM-UHFFFAOYSA-N
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Description

Propanoic acid, 3-iodo-2-(iodomethyl)-: is an organic compound with the molecular formula C4H6I2O2. It is also known by other names such as 3-iodo-2-(iodomethyl)propanoic acid . This compound is characterized by the presence of two iodine atoms attached to a propanoic acid backbone, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-iodo-2-(iodomethyl)- typically involves the iodination of propanoic acid derivatives. One common method includes the reaction of propanoic acid with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in a solvent such as ethyl acetate or ligroine, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: Propanoic acid, 3-iodo-2-(iodomethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the iodine atoms with other groups.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: Propanoic acid, 3-iodo-2-(iodomethyl)- is used as a reagent in organic synthesis, particularly in the preparation of other iodinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used as a radiolabeling agent due to the presence of iodine atoms. It is also investigated for its potential biological activities and interactions with biomolecules.

Industry: In the industrial sector, propanoic acid, 3-iodo-2-(iodomethyl)- can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of propanoic acid, 3-iodo-2-(iodomethyl)- involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, depending on the specific context and conditions.

Comparison with Similar Compounds

    3-Iodopropanoic acid: Similar in structure but with only one iodine atom.

    2-Iodopropanoic acid: Another isomer with the iodine atom in a different position.

    β-Iodopropionic acid: Another name for 3-iodopropanoic acid.

Uniqueness: Propanoic acid, 3-iodo-2-(iodomethyl)- is unique due to the presence of two iodine atoms, which significantly influences its chemical properties and reactivity. This dual iodination makes it distinct from other similar compounds and provides unique opportunities for research and applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-iodo-2-(iodomethyl)propanoic acid, and how can purity be optimized?

Methodological Answer:

  • Synthesis Strategy : Use iodination reactions on precursor molecules (e.g., allyl derivatives or halogenated propanoic acids). For example, electrophilic iodination under anhydrous conditions minimizes byproducts like hydroiodic acid.
  • Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) can isolate the compound. Monitor purity via melting point analysis (compare to NIST data ) and HPLC (retention time matching).
  • Challenges : Iodine’s volatility may reduce yield; inert atmospheres (N₂/Ar) and low-temperature reactions mitigate this.

Q. How can researchers confirm the structural integrity of 3-iodo-2-(iodomethyl)propanoic acid?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts to computational models (e.g., DFT) or NIST reference data . For iodine’s inductive effects, expect downfield shifts for adjacent protons (e.g., CH₂I groups at δ 3.5–4.5 ppm).
    • Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular ion ([M-H]⁻ at m/z ~324) and fragmentation patterns .
  • Elemental Analysis : Verify %C, %H, and %I via combustion analysis; deviations >0.3% indicate impurities.

Q. What thermodynamic properties are critical for handling this compound in experimental settings?

Methodological Answer:

  • Stability : Assess thermal decomposition via TGA (onset temperature >150°C suggests stability below this threshold).
  • Phase Behavior : Study melting points (compare to propanoic acid derivatives ) and solubility in polar solvents (e.g., DMSO, ethanol) using gravimetric analysis.
  • Hygroscopicity : Karl Fischer titration quantifies water uptake, critical for storage (anhydrous conditions recommended).

Advanced Research Questions

Q. How does the dimerization tendency of 3-iodo-2-(iodomethyl)propanoic acid compare to other carboxylic acids, and how can this be experimentally quantified?

Methodological Answer:

  • Experimental Design : Use vapor-phase osmometry or FTIR to monitor dimerization (e.g., O-H stretching bands at 2500–3000 cm⁻¹). Compare equilibrium constants (Kdim) to acetic/propanoic acid systems .
  • Computational Modeling : Apply density functional theory (DFT) to calculate dimerization energy. Correlate with hydrogen-bonding strength (e.g., bond lengths <1.8 Å indicate strong dimerization ).

Q. What role does this compound play in modulating biological systems, such as microbial communities or enzymatic activity?

Methodological Answer:

  • Microbiome Studies : Incubate with gut microbiota cultures (e.g., in vitro batch fermenters) and quantify short-chain fatty acid (SCFA) production via GC-MS .
  • Enzyme Inhibition : Test inhibition of carboxylases using spectrophotometric assays (e.g., NADH depletion rates). IC50 values >1 mM suggest weak binding.
  • Challenges : Differentiate direct antimicrobial effects from pH-mediated toxicity using buffered systems.

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or GC-MS fragments)?

Methodological Answer:

  • NMR Anomalies :
    • Dynamic Effects : Variable-temperature NMR identifies conformational exchange (e.g., rotamers causing split peaks).
    • Isotopic Coupling : 13C^{13}C-satellites or 127I^{127}I-induced splitting may complicate spectra; use higher magnetic fields (≥500 MHz) to resolve.
  • GC-MS Artifacts : Check for column degradation (e.g., silicone bleed) or in-source fragmentation. Compare to EI-MS libraries .

Q. What computational approaches are suitable for predicting the reactivity of 3-iodo-2-(iodomethyl)propanoic acid in nucleophilic substitution reactions?

Methodological Answer:

  • Reactivity Modeling :
    • DFT/Molecular Dynamics : Calculate activation energies for SN2 reactions (e.g., iodide displacement by OH⁻).
    • Solvent Effects : Use COSMO-RS to simulate polar aprotic vs. protic solvent impacts on transition states.
  • Validation : Compare predicted kinetic data (e.g., krelk_{rel}) to experimental results from stopped-flow spectrophotometry.

Properties

CAS No.

50891-94-6

Molecular Formula

C4H6I2O2

Molecular Weight

339.90 g/mol

IUPAC Name

3-iodo-2-(iodomethyl)propanoic acid

InChI

InChI=1S/C4H6I2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)

InChI Key

XISHEEFEKPJZAM-UHFFFAOYSA-N

Canonical SMILES

C(C(CI)C(=O)O)I

Origin of Product

United States

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